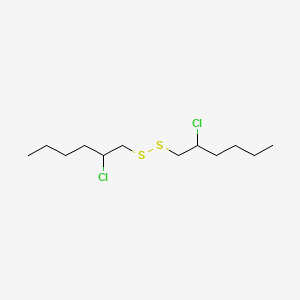
Disulfide, bis(2-chlorohexyl)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Disulfide, bis(2-chlorohexyl) is an organic compound with the molecular formula C12H24Cl2S2 It is a member of the disulfide family, characterized by the presence of a sulfur-sulfur bond
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of disulfide, bis(2-chlorohexyl) typically involves the reaction of 2-chlorohexyl halides with sodium disulfide (Na2S2) in an organic solvent such as dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures (60-70°C) to facilitate the formation of the disulfide bond .
Industrial Production Methods: Industrial production of disulfides often employs oxidative coupling of thiols. For disulfide, bis(2-chlorohexyl), the process involves the oxidation of 2-chlorohexanethiol using oxidizing agents like hydrogen peroxide (H2O2) or iodine (I2) under controlled conditions .
Types of Reactions:
Oxidation: Disulfide, bis(2-chlorohexyl) can undergo oxidation to form sulfoxides and sulfones.
Reduction: It can be reduced back to the corresponding thiols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2), iodine (I2)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Sodium thiolate (NaSR), where R is an organic group
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: 2-chlorohexanethiol
Substitution: Various substituted disulfides depending on the nucleophile used.
科学研究应用
Disulfide, bis(2-chlorohexyl) has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the formation of other sulfur-containing compounds.
Biology: Plays a role in the study of disulfide bond formation and its impact on protein folding and stability.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules that can form disulfide bonds with target proteins.
作用机制
The mechanism of action of disulfide, bis(2-chlorohexyl) involves the formation and cleavage of disulfide bonds. These bonds are crucial in maintaining the three-dimensional structure of proteins and other macromolecules. The compound can interact with thiol groups in proteins, leading to the formation of disulfide bridges that stabilize the protein structure. This interaction is essential in various biochemical processes, including enzyme activity and signal transduction .
相似化合物的比较
Disulfide, bis(2-chloroethyl): Similar in structure but with shorter alkyl chains.
Disulfide, bis(2-aminophenyl): Contains amino groups instead of chlorine atoms.
2,2’-Dithiobis(5-nitropyridine): Contains nitro groups and pyridine rings.
Uniqueness: Disulfide, bis(2-chlorohexyl) is unique due to its longer alkyl chains, which can influence its reactivity and interactions with other molecules. The presence of chlorine atoms also makes it more reactive in nucleophilic substitution reactions compared to its analogs .
生物活性
Disulfide, bis(2-chlorohexyl) (also known as bis(2-chloroethyl) disulfide) is a chemical compound characterized by its disulfide linkage connecting two 2-chloroethyl groups. Its molecular formula is C12H22Cl2S2, with a molecular weight of 191.142 g/mol. This compound has garnered attention for its biological activities, particularly in the context of protein interactions and potential therapeutic applications.
Role in Protein Structure and Function
Disulfides play a critical role in maintaining the structural integrity of proteins. The formation of disulfide bonds is essential for the tertiary structure of proteins, influencing their stability and function. In particular, disulfide, bis(2-chlorohexyl) can form covalent bonds with thiol groups in proteins, which may be exploited for targeted modifications that alter protein functionality .
Antimicrobial Properties
Research indicates that disulfide compounds exhibit significant antimicrobial activity. For example, derivatives of disulfides have shown effectiveness against various gram-positive and gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Bacillus anthracis. The mechanism of action often involves the inhibition of key enzymes in bacterial fatty acid biosynthesis pathways, leading to bacterial cell death .
Table 1: Antimicrobial Activity of Disulfide Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Disulfide, bis(2-chlorohexyl) | MRSA | 16–32 µg/mL |
| Unsymmetrical disulfides | Bacillus anthracis | Varies by structure |
| Diallyl disulfide (DADS) | Pseudomonas aeruginosa | 20 µM (antioxidant), higher for cytotoxicity |
Cytotoxicity and Therapeutic Applications
Disulfide, bis(2-chlorohexyl) has also been studied for its cytotoxic effects on cancer cells. At varying concentrations, it can exhibit both antioxidant and pro-oxidant activities, which can lead to selective apoptosis in certain cancer cell lines . The ability to modulate oxidative stress responses makes this compound a candidate for further investigation in cancer therapies.
Drug Delivery Systems
The unique properties of disulfides allow them to be utilized in drug delivery systems. They can be designed to release therapeutic agents under specific conditions, such as elevated levels of glutathione found in certain disease states. This feature is particularly valuable in targeted cancer therapies where controlled drug release is essential .
Case Study 1: Antimicrobial Efficacy against MRSA
A study investigated the efficacy of various disulfides against MRSA strains. Results indicated that unsymmetrical disulfides demonstrated potent antimicrobial activity through inhibition of essential bacterial enzymes. Treatment with these compounds resulted in significant reductions in bacterial viability .
Case Study 2: Cancer Cell Apoptosis Induction
Another research focused on the cytotoxic effects of DADS on neuroblastoma cells. It was found that at lower concentrations, DADS exhibited antioxidant properties; however, at higher concentrations, it induced oxidative stress leading to apoptosis. This duality highlights the potential for using such compounds in cancer treatment regimens where modulation of oxidative stress is beneficial .
属性
CAS 编号 |
70776-27-1 |
|---|---|
分子式 |
C12H24Cl2S2 |
分子量 |
303.4 g/mol |
IUPAC 名称 |
2-chloro-1-(2-chlorohexyldisulfanyl)hexane |
InChI |
InChI=1S/C12H24Cl2S2/c1-3-5-7-11(13)9-15-16-10-12(14)8-6-4-2/h11-12H,3-10H2,1-2H3 |
InChI 键 |
OHACEGHLVXOPHO-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(CSSCC(CCCC)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















